6-Methyl-1-(naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one
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Overview
Description
6-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that features a unique combination of a naphthalene ring and a thioxotetrahydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the condensation of naphthalene derivatives with thioxotetrahydropyrimidinone precursors under controlled conditions. Common reagents used in the synthesis include aldehydes, ketones, and thiourea. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or hydrochloric acid, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring and the tetrahydropyrimidinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as sodium borohydride and lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers
Scientific Research Applications
6-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one include:
- 6-Methyl-1-(phenyl)-2-thioxotetrahydropyrimidin-4(1H)-one
- 6-Methyl-1-(benzyl)-2-thioxotetrahydropyrimidin-4(1H)-one
- 6-Methyl-1-(pyridin-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one
Uniqueness
The uniqueness of 6-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one lies in its naphthalene ring, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
CAS No. |
87973-73-7 |
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Molecular Formula |
C15H14N2OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
6-methyl-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C15H14N2OS/c1-10-9-14(18)16-15(19)17(10)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,9H2,1H3,(H,16,18,19) |
InChI Key |
WHQJCAUZTDWBDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC(=S)N1C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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